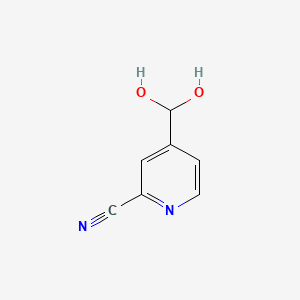

2-Cyanopyridine-4-carboxaldehyde hydrate

Beschreibung

Significance of Pyridine (B92270) Carboxaldehydes and Cyanopyridines in Heterocyclic Chemistry

The academic importance of 2-Cyanopyridine-4-carboxaldehyde hydrate (B1144303) is best understood by examining its constituent chemical classes: pyridine carboxaldehydes and cyanopyridines. Both are staples in heterocyclic chemistry, valued for their utility as precursors in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.

Pyridine Carboxaldehydes are organic compounds featuring a pyridine ring substituted with a formyl (-CHO) group. patsnap.com Their aldehyde functionality is highly reactive, readily undergoing nucleophilic attack to form Schiff bases with amines, a reaction crucial for the development of robust bidentate ligands used in coordination chemistry. uni.lu This reactivity also makes them key intermediates in the pharmaceutical industry. For instance, pyridine-2-carbaldehyde is a precursor to the drug pralidoxime, an antidote for organophosphate poisoning. patsnap.comuni.lu Furthermore, the electronic structure of the pyridine ring influences the reactivity of the carbonyl group, making these compounds subjects of fundamental studies into reaction mechanisms, such as the formation of gem-diols and hemiacetals in protic solvents. nih.gov

Cyanopyridines , also known as pyridinecarbonitriles, are pyridine derivatives containing a cyano (-C≡N) group. chempanda.com The strong electron-withdrawing nature of the cyano group significantly influences the electronic properties of the pyridine ring, making cyanopyridines valuable coupling partners in reactions that form carbon-carbon bonds. chempanda.com This property is extensively leveraged in medicinal chemistry, where the cyanopyridine scaffold is a component of various therapeutic agents, including kinase inhibitors for cancer treatment. nih.gov In materials science, cyanopyridines are employed as building blocks for cocrystals and coordination polymers, as they possess two distinct nitrogen donor atoms (from the pyridine ring and the cyano group) that allow for versatile coordination modes with metal centers. conicet.gov.ard-nb.info

| Compound Class | Primary Applications in Research | Illustrative Examples |

|---|---|---|

| Pyridine Carboxaldehydes | Pharmaceutical intermediates, Ligand synthesis (Schiff bases), Mechanistic studies (hydration) | Synthesis of Pralidoxime uni.lu |

| Cyanopyridines | Medicinal chemistry (kinase inhibitors), Materials science (cocrystals), Agrochemicals, Coordination chemistry | Component in Neratinib (anti-cancer drug) nih.gov |

Research Trajectories for 2-Cyanopyridine-4-carboxaldehyde Hydrate

The research applications for 2-Cyanopyridine-4-carboxaldehyde hydrate stem directly from its identity as a bifunctional synthetic building block. Its strategic value lies in the ability of researchers to selectively utilize the distinct reactivity of its aldehyde and cyano groups to construct more complex molecules. While extensive studies on this specific molecule are still emerging, its research trajectory can be projected based on established chemical principles and the known applications of its functional groups.

Primary research avenues include:

Multicomponent Reactions: The compound is an ideal substrate for one-pot reactions where multiple components combine to form a complex product. The aldehyde can react with an amine to form an imine in situ, which can then participate in further transformations, while the cyano group remains available for subsequent functionalization.

Synthesis of Novel Heterocyclic Systems: The dual functionality allows for sequential or tandem reactions to build fused ring systems. For example, the aldehyde can be used to form an initial condensed product, which is then cyclized through a reaction involving the nitrile group.

Medicinal Chemistry and Bioconjugation: Leveraging the known biological activity of cyanopyridine-containing molecules, this compound serves as a starting point for developing new therapeutic agents. Recent studies have shown that 2-cyanopyridine (B140075) derivatives can react efficiently and selectively with the N-terminal cysteine of peptides under mild, aqueous conditions. nih.gov This suggests a promising research trajectory for using 2-Cyanopyridine-4-carboxaldehyde in bioconjugation to label or modify proteins and peptides. nih.gov

Coordination Chemistry and Materials Science: As a ligand, the molecule offers multiple binding sites—the pyridine nitrogen, the cyano nitrogen, and the oxygen atoms of the hydrate form. This versatility makes it a candidate for designing novel metal-organic frameworks (MOFs) or coordination polymers with potentially interesting catalytic or material properties.

| Research Area | Synthetic Utility | Potential Outcome |

|---|---|---|

| Organic Synthesis | Substrate in multicomponent reactions and tandem cyclizations. | Rapid construction of complex molecular scaffolds. |

| Medicinal Chemistry | Precursor for novel kinase inhibitors or other bioactive molecules. | Development of new therapeutic agents. |

| Bioconjugation | Selective reaction with cysteine residues in peptides/proteins. nih.gov | Creation of targeted drug-delivery systems or diagnostic tools. |

| Materials Science | Multidentate ligand for metal coordination. | Formation of novel MOFs or functional polymers. |

Structure

3D Structure

Eigenschaften

Molekularformel |

C7H6N2O2 |

|---|---|

Molekulargewicht |

150.13 g/mol |

IUPAC-Name |

4-(dihydroxymethyl)pyridine-2-carbonitrile |

InChI |

InChI=1S/C7H6N2O2/c8-4-6-3-5(7(10)11)1-2-9-6/h1-3,7,10-11H |

InChI-Schlüssel |

KSGSOLHNZUWQSY-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CN=C(C=C1C(O)O)C#N |

Herkunft des Produkts |

United States |

Reactivity and Reaction Pathways of 2 Cyanopyridine 4 Carboxaldehyde Hydrate

Electrophilic and Nucleophilic Characteristics of Cyano and Aldehyde Moieties

The electronic landscape of 2-Cyanopyridine-4-carboxaldehyde hydrate (B1144303) is characterized by distinct regions of electrophilicity and nucleophilicity, primarily centered around the cyano and aldehyde functionalities, as well as the pyridine (B92270) nitrogen.

The aldehyde group (-CHO) possesses a highly electrophilic carbonyl carbon due to the significant electronegativity difference between carbon and oxygen. This polarization renders the carbon atom susceptible to attack by a wide array of nucleophiles. The electron-withdrawing nature of the pyridine ring further enhances the electrophilicity of the carbonyl carbon.

Similarly, the cyano group (-C≡N) features an electrophilic carbon atom. The triple bond between carbon and nitrogen, coupled with the electronegativity of the nitrogen atom, makes the carbon atom a target for nucleophilic attack. The presence of the electron-withdrawing pyridine ring also intensifies the electrophilic character of the cyano carbon.

Oxidation and Reduction Pathways of Functional Groups

The aldehyde and cyano groups of 2-Cyanopyridine-4-carboxaldehyde hydrate can undergo a variety of oxidation and reduction reactions, offering pathways to a range of other functionalized pyridine derivatives.

Oxidation:

The aldehyde group is readily oxidized to a carboxylic acid. This transformation can be achieved using a variety of common oxidizing agents. For instance, oxidation of pyridine aldehydes can be accomplished with reagents like potassium permanganate or nitric acid. The resulting 2-cyanopyridine-4-carboxylic acid is a valuable synthetic intermediate.

Reduction:

Both the aldehyde and cyano groups are susceptible to reduction. The aldehyde can be reduced to a primary alcohol (a hydroxymethyl group) using mild reducing agents such as sodium borohydride. More potent reducing agents, like lithium aluminum hydride, can simultaneously reduce both the aldehyde and the cyano group. The reduction of cyanopyridines can lead to aminomethylpyridines. For example, the electrochemical reduction of cyanopyridine bases in the presence of a catalyst can yield the corresponding aminomethylpyridine.

| Functional Group | Reaction Type | Product Functional Group |

| Aldehyde | Oxidation | Carboxylic Acid |

| Aldehyde | Reduction | Primary Alcohol |

| Cyano | Reduction | Amine |

Nucleophilic Addition Reactions Involving the Aldehyde Group

The electrophilic carbonyl carbon of the aldehyde group is a prime site for nucleophilic addition reactions. These reactions are fundamental to the synthetic utility of 2-Cyanopyridine-4-carboxaldehyde hydrate and can proceed via a variety of mechanisms depending on the nucleophile and reaction conditions.

A classic example is the addition of cyanide ion (from a source like KCN) to form a cyanohydrin. This reaction typically proceeds under basic conditions to generate the nucleophilic cyanide ion, which then attacks the carbonyl carbon. The resulting tetrahedral intermediate is subsequently protonated to yield the cyanohydrin.

Other common nucleophiles that can add to the aldehyde group include:

Grignard reagents and organolithium compounds: These strong carbon nucleophiles form new carbon-carbon bonds, leading to secondary alcohols after an aqueous workup.

Amines: Primary amines add to the aldehyde to form imines (Schiff bases), while secondary amines form enamines.

Hydride reagents: As mentioned in the reduction pathways, reagents like NaBH4 and LiAlH4 deliver a hydride ion to the carbonyl carbon, resulting in the formation of an alcohol.

The general mechanism for nucleophilic addition to the aldehyde involves the attack of the nucleophile on the carbonyl carbon, leading to a tetrahedral alkoxide intermediate. This intermediate is then protonated to give the final alcohol product. The reaction can be catalyzed by either acid or base.

Hydration and Dehydration Equilibria of the Carboxaldehyde Functionality

In aqueous solution, the carboxaldehyde group of 2-Cyanopyridine-4-carboxaldehyde exists in equilibrium with its hydrated form, a geminal diol (gem-diol). The "hydrate" in the compound's name explicitly acknowledges the stability of this form.

The equilibrium between the aldehyde and the gem-diol is influenced by the electronic effects of the substituents on the pyridine ring. Electron-withdrawing groups, such as the cyano group and the pyridine nitrogen itself, destabilize the carbonyl group and favor the formation of the hydrate. Studies on the hydration of 4-formylpyridine have shown that the equilibrium constant for hydration is significant. It is expected that the presence of the additional electron-withdrawing cyano group at the 2-position in 2-Cyanopyridine-4-carboxaldehyde would further shift the equilibrium towards the hydrated form.

The hydration reaction is reversible and can be catalyzed by both acid and base.

Base catalysis: The hydroxide (B78521) ion, a strong nucleophile, attacks the carbonyl carbon to form the tetrahedral intermediate.

Acid catalysis: Protonation of the carbonyl oxygen makes the carbonyl carbon more electrophilic and thus more susceptible to attack by a weak nucleophile like water.

The equilibrium constant (Khyd) for the hydration of 4-formylpyridine has been a subject of study, with values being determined under various conditions.

Chelate Formation and Coordination Chemistry

The presence of multiple potential coordination sites—the pyridine nitrogen, the cyano nitrogen, and the oxygen atoms of the aldehyde or its hydrate—makes 2-Cyanopyridine-4-carboxaldehyde hydrate a versatile ligand in coordination chemistry. It can act as a monodentate, bidentate, or even a bridging ligand, leading to the formation of a variety of metal complexes.

Chelation, the formation of a ring structure by the coordination of a ligand to a metal ion through two or more donor atoms, is a key aspect of its coordination chemistry. 2-Cyanopyridine-4-carboxaldehyde can form chelate complexes by coordinating to a metal center through the pyridine nitrogen and one of the atoms from the 4-substituent. For instance, it can coordinate through the pyridine nitrogen and the carbonyl oxygen of the aldehyde group.

The cyano group can also participate in coordination, either through its nitrogen atom or by acting as a bridging ligand between two metal centers. The ability of cyanopyridines to act as both terminal and bridging ligands has been demonstrated in the formation of coordination polymers. The specific coordination mode will depend on the metal ion, the counter-ion, and the reaction conditions.

Mechanistic Investigations of Complex Reaction Pathways

The multifunctional nature of 2-Cyanopyridine-4-carboxaldehyde hydrate can lead to complex reaction pathways, the mechanisms of which are of significant interest for understanding and controlling its reactivity.

Unimolecular and Bimolecular Reaction Mechanisms

Bimolecular Reactions:

The majority of the reactions involving 2-Cyanopyridine-4-carboxaldehyde hydrate are bimolecular, involving the interaction of the molecule with another reagent. A prime example is the nucleophilic addition to the aldehyde or cyano group.

The mechanism of nucleophilic addition to the aldehyde group, as previously discussed, involves the formation of a tetrahedral intermediate. The kinetics of such reactions can be studied to elucidate the rate-determining step and the influence of catalysts.

Nucleophilic attack on the cyano group can also occur. For instance, the reaction of 2-cyanopyridine (B140075) derivatives with thiols has been shown to proceed via nucleophilic addition of the thiol to the cyano carbon, forming a thioimidate intermediate. This can be followed by intramolecular cyclization, demonstrating a complex bimolecular reaction pathway.

Unimolecular Reactions:

Radical Pathway Studies

While specific research on the radical reaction pathways of 2-Cyanopyridine-4-carboxaldehyde hydrate is not extensively documented, the reactivity of the closely related 4-cyanopyridines provides significant insights into potential radical-mediated transformations. Studies have shown that 4-cyanopyridines can undergo functionalization through radical pathways, particularly under photoredox catalysis conditions. These reactions often involve the generation of radical species that can add to the electron-deficient pyridine ring.

One proposed pathway involves the generation of a benzyl radical, which can then participate in different reaction mechanisms depending on the reaction conditions, leading to functionalization at either the C2 or C4 position of the pyridine ring researchgate.net. Another significant radical pathway for 4-cyanopyridines involves a photoredox-catalyzed transformation using isonitriles as alkyl radical precursors, which allows for the preparation of functionalized heteroarenes through a decyanation process researchgate.net.

Furthermore, the reaction of 4-cyanopyridines can be initiated by a photoredox catalyst that activates an N-F bond in a reagent like 2-alkyl N-fluorobenzamides, leading to the formation of a benzylic radical. This radical can then engage in either an ipso-decyanative arylation or a Minisci-type reaction, depending on the choice of photocatalyst quencher researchgate.net. These studies underscore the susceptibility of the cyanopyridine scaffold to radical attack, a reactivity that is significantly influenced by the electron-withdrawing nature of the cyano group.

Table 1: Investigated Radical Reactions of Substituted Pyridines

| Pyridine Derivative | Radical Source/Initiator | Reaction Type | Key Findings |

|---|---|---|---|

| 4-Cyanopyridines | Photoredox catalyst and 2-alkyl N-fluorobenzamides | Chemodivergent Benzylation | Judicious choice of additives can switch between C4 or C2 benzylation products. researchgate.net |

| 4-Cyanopyridines | Photoredox catalyst and isonitriles | Decyanative Alkylation | Allows for the preparation of functionalized heteroarenes from readily available isonitriles. researchgate.net |

Role of Electron-Withdrawing Groups in Reactivity

The reactivity of the pyridine ring in 2-Cyanopyridine-4-carboxaldehyde hydrate is significantly influenced by the presence of two strong electron-withdrawing groups: the cyano group at the 2-position and the carboxaldehyde group at the 4-position. These groups decrease the electron density of the aromatic ring, which in turn affects its susceptibility to both nucleophilic and radical attack.

Systematic investigations into 2-cyanopyridine derivatives have revealed that those bearing electron-withdrawing groups exhibit enhanced reactivity. For instance, 2-cyanopyridines with fluoro and trifluoromethyl groups show increased reactivity towards cysteine in aqueous media, leading to efficient thiazoline ring formation nih.gov. This heightened reactivity is attributed to the increased electrophilicity of the cyanocarbon, making it more susceptible to nucleophilic attack nih.gov.

Applications of 2 Cyanopyridine 4 Carboxaldehyde Hydrate in Organic Synthesis

Building Block for Complex Nitrogen-Containing Heterocyclic Systems

The presence of both an electrophilic aldehyde carbon and a nitrile group allows 2-cyanopyridine-4-carboxaldehyde hydrate (B1144303) to participate in a variety of cyclization and condensation reactions, leading to the formation of fused and unfused heterocyclic structures.

Synthesis of Imidazoles and Imidazo[1,5-a]pyridines

The reaction of α-haloketones with amidines is a classical method for imidazole synthesis. 2-Cyanopyridine-4-carboxaldehyde hydrate can serve as a precursor to the requisite amidine derivatives. The cyano group can be converted to an amidine, which can then undergo cyclization with an appropriate partner to form the imidazole ring.

Furthermore, the aldehyde functionality can be utilized in multicomponent reactions. For instance, a reaction with an amine and an isocyanide (Ugi-type reaction) could potentially lead to highly substituted imidazole derivatives.

The synthesis of the fused imidazo[1,5-a]pyridine system can be envisioned through several pathways starting from 2-cyanopyridine-4-carboxaldehyde hydrate. One plausible approach involves the initial conversion of the aldehyde to an amino group via reductive amination. The resulting 2-cyano-4-(aminomethyl)pyridine could then undergo intramolecular cyclization, or react with a one-carbon electrophile to construct the imidazole ring fused to the pyridine (B92270) core. While direct synthetic examples are not extensively reported, the strategic placement of functional groups in the starting material makes it a promising candidate for such transformations.

Formation of Triazoles and Triazolopyridines

The nitrile functionality of 2-cyanopyridine-4-carboxaldehyde hydrate is a key handle for the construction of triazole rings. For example, the [3+2] cycloaddition of azides with nitriles is a well-established method for the synthesis of 1,2,3-triazoles. The aldehyde group would need to be protected or transformed prior to this reaction.

Alternatively, the aldehyde can be converted into a hydrazine (B178648) derivative, which can then react with a suitable coupling partner to form a triazole ring. For instance, condensation of the aldehyde with a hydrazine, followed by oxidative cyclization, could yield a 1,2,4-triazole.

The synthesis of fused triazolopyridines can be achieved through intramolecular cyclization strategies. For example, conversion of the aldehyde to an oxime, followed by reaction of the cyano group with hydroxylamine, could generate a precursor that upon cyclization would yield a urfu.runih.govmdpi.comtriazolo[1,5-a]pyridine derivative.

| Starting Material | Reagents | Product | Reference |

| 2-Hydrazinopyridines (acylated) | Triphenylphosphine, Diethyl azodicarboxylate (Mitsunobu conditions) | Triazolopyridines | researchgate.net |

| Enaminonitriles, Benzohydrazides | Microwave irradiation | 1,2,4-Triazolo[1,5-a]pyridines | nih.gov |

This table presents general methods for the synthesis of triazolopyridines, which could be adapted for derivatives of 2-cyanopyridine-4-carboxaldehyde hydrate.

Derivatization to Pyridones and Pyrimidine Derivatives

2-Cyanopyridine-4-carboxaldehyde hydrate can be a valuable precursor for the synthesis of pyridone and pyrimidine derivatives, which are prevalent in many biologically active molecules. The synthesis of 4-pyridone-3-carboxamides has been reported from 2-cyano-4-pyrones, which are structurally related to the title compound urfu.ru. This suggests that under appropriate conditions, the pyridine ring of 2-cyanopyridine-4-carboxaldehyde hydrate could be transformed into a pyridone.

For the synthesis of pyrimidine derivatives, the aldehyde and cyano groups can both be engaged. For example, a condensation reaction of the aldehyde with a compound containing an active methylene (B1212753) group, such as malononitrile, in the presence of an amine, can lead to the formation of a highly substituted pyridine ring, which can then be further elaborated into a fused pyrimidine system nih.govnih.gov. The synthesis of 2-amino-4,6-diphenylpyridine-3-carbonitrile and subsequent conversion to diphenylpyrimidin-2-amine highlights a relevant synthetic strategy nih.gov.

| Starting Material | Reagents | Product | Reference |

| Substituted benzylidene acetophenone, Malononitrile, Ammonium (B1175870) acetate (B1210297) | Heat | 2-Amino-4,6-substituted diphenylpyridine-3-carbonitrile | nih.gov |

| 2-Amino-4,6-substituted diphenylpyridine-3-carbonitrile | Guanidine nitrate | 4,6-Substituted diphenylpyrimidin-2-amine | nih.gov |

| 6-Amino-4-(aryl)-2-oxo-1-(3-(trifluoromethyl)phenyl)-1,2-dihydropyridine-3,5-dicarbonitriles | Acetic anhydride | 2-Methyl-4,7-dioxo-5-(aryl)-8-(3-(trifluoromethyl)phenyl)-3,4,7,8-tetrahydropyrido[2,3-d]pyrimidine-6-carbonitriles | nih.gov |

This table showcases the synthesis of cyanopyridine and pyrimidine derivatives, illustrating potential synthetic routes for 2-cyanopyridine-4-carboxaldehyde hydrate.

Construction of Naphthyridine Derivatives

Naphthyridines, which consist of two fused pyridine rings, can be synthesized using building blocks that contain a pre-formed pyridine ring. 2-Cyanopyridine-4-carboxaldehyde hydrate is a suitable starting material for such syntheses. The Friedländer annulation, which involves the condensation of an ortho-aminoaryl aldehyde or ketone with a compound containing a reactive methylene group, is a common method for constructing quinoline and naphthyridine skeletons. By converting the cyano group of 2-cyanopyridine-4-carboxaldehyde hydrate into an amino group, a reactive intermediate for a Friedländer-type reaction is generated. Condensation with a β-dicarbonyl compound would then lead to the formation of a naphthyridine ring system.

For instance, the synthesis of 2-hydroxy-3-cyano-1,8-naphthyridine has been achieved through the condensation of 2-aminonicotinaldehyde with ethyl cyanoacetate ispub.com. A similar strategy could be employed with a derivative of 2-cyanopyridine-4-carboxaldehyde hydrate.

Synthesis of Other Fused Pyridine Scaffolds

The reactivity of the aldehyde and cyano groups in 2-cyanopyridine-4-carboxaldehyde hydrate opens up possibilities for the synthesis of a wide range of other fused pyridine scaffolds. For example, the aldehyde can undergo condensation with various nucleophiles to form Schiff bases or enamines, which can then participate in intramolecular cyclization reactions involving the cyano group. The use of multicomponent reactions, such as the Gewald reaction, could also be explored, where the aldehyde reacts with a β-ketoester and sulfur in the presence of a base to form a thiophene ring fused to the pyridine core.

Precursor in Medicinal Chemistry-Oriented Synthetic Strategies

The pyridine nucleus and its fused derivatives are privileged structures in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. Cyanopyridines, in particular, serve as key intermediates in the synthesis of various pharmacologically active compounds googleapis.com.

2-Cyanopyridine-4-carboxaldehyde hydrate, with its dual functionality, is an attractive starting material for the synthesis of libraries of compounds for drug discovery. The aldehyde group provides a convenient point for diversification, allowing for the introduction of various substituents through reactions such as reductive amination, Wittig olefination, or condensation with active methylene compounds. The cyano group can be hydrolyzed to a carboxylic acid or an amide, or converted to a tetrazole, all of which are common functional groups in drug molecules.

A notable example of the medicinal chemistry relevance of cyanopyridine derivatives is the synthesis of novel cyanopyridones and pyrido[2,3-d]pyrimidines as potent anticancer agents. These compounds have been shown to act as dual inhibitors of VEGFR-2 and HER-2, two important targets in cancer therapy nih.gov. The synthetic routes to these compounds often involve the condensation of a cyanopyridine derivative with other reagents to build the final heterocyclic system. 2-Cyanopyridine-4-carboxaldehyde hydrate can be considered a valuable precursor for generating such medicinally important scaffolds.

| Compound Class | Biological Activity | Key Synthetic Precursor | Reference |

| Cyanopyridones | Anticancer (VEGFR-2/HER-2 inhibitors) | 2-Cyano-N-(3-(trifluoromethyl)phenyl) acetamide | nih.gov |

| Pyrido[2,3-d]pyrimidines | Anticancer (VEGFR-2/HER-2 inhibitors) | 6-Amino-4-(aryl)-2-oxo-1-(3-(trifluoromethyl)phenyl)-1,2-dihydropyridine-3,5-dicarbonitriles | nih.gov |

| 2-Amino-3-cyanopyridines | Anti-inflammatory, Antimicrobial | Substituted benzylidene acetophenone | nih.gov |

This table highlights the medicinal applications of various cyanopyridine derivatives, underscoring the potential of 2-cyanopyridine-4-carboxaldehyde hydrate as a precursor in medicinal chemistry.

Design and Synthesis of Drug Candidate Scaffolds

The cyanopyridine structural motif is a recognized pharmacophore present in numerous biologically active compounds, exhibiting a wide array of therapeutic properties including antimicrobial, anti-inflammatory, and anticancer effects. While direct examples of 2-Cyanopyridine-4-carboxaldehyde hydrate in the synthesis of specific drug candidates are not extensively documented in publicly available research, its constituent functional groups suggest its high potential as a starting material for the creation of diverse heterocyclic scaffolds.

The aldehyde functionality can readily participate in a variety of condensation and multicomponent reactions to form more complex molecular architectures. For instance, it can react with active methylene compounds and other nucleophiles to construct novel carbocyclic and heterocyclic ring systems. The cyanopyridine moiety itself is a key component in a number of kinase inhibitors and other targeted therapies. The exploration of 2-Cyanopyridine-4-carboxaldehyde hydrate in multicomponent reactions, which allow for the rapid assembly of complex molecules from simple starting materials, represents a promising avenue for the discovery of new bioactive compounds.

| Reaction Type | Potential Reactants for 2-Cyanopyridine-4-carboxaldehyde | Resulting Scaffold | Potential Biological Activity |

|---|---|---|---|

| Knoevenagel Condensation | Malononitrile, Ethyl cyanoacetate | Substituted pyridines | Anticancer, Antimicrobial |

| Hantzsch Dihydropyridine Synthesis | β-ketoester, Ammonia | Dihydropyridines | Calcium channel blockers |

| Wittig Reaction | Phosphonium ylides | Stilbene derivatives | Anticancer, Anti-inflammatory |

Selective Bioconjugation Applications (e.g., Cysteine Bioconjugation)

The 2-cyanopyridine (B140075) moiety has been identified as a reactive handle for the selective modification of biomolecules, particularly through conjugation with cysteine residues in peptides and proteins. This reactivity stems from the electrophilic nature of the nitrile carbon, which is susceptible to nucleophilic attack by the thiol group of cysteine.

Research has demonstrated that 2-cyanopyridine derivatives can react with N-terminal cysteine residues under mild, aqueous conditions to form a stable thiazoline ring. This reaction is highly selective for cysteine over other amino acids, making it a valuable tool for site-specific protein modification. The efficiency of this bioconjugation reaction can be influenced by the electronic properties of the pyridine ring; electron-withdrawing substituents tend to enhance the reactivity of the cyano group.

This selective bioconjugation has significant implications for the development of peptide-based therapeutics, protein labeling for imaging and diagnostic applications, and the construction of antibody-drug conjugates.

| Parameter | Observation | Significance |

|---|---|---|

| Reactant | 2-Cyanopyridine derivative and a peptide with an N-terminal cysteine | Demonstrates the specificity of the reaction. |

| Reaction Product | Thiazoline-containing peptide | Indicates the formation of a stable covalent bond. |

| Reaction Conditions | Aqueous buffer, mild temperature | Highlights the biocompatibility of the conjugation method. |

| Selectivity | High for cysteine over other amino acids | Enables precise, site-specific modification of proteins. |

Intermediate in Advanced Materials Synthesis

Beyond its applications in organic synthesis for biological purposes, 2-Cyanopyridine-4-carboxaldehyde hydrate also serves as a valuable intermediate in the creation of advanced materials.

Preparation of Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. The ability to tune the structure and functionality of MOFs by varying the metal and organic components has led to their investigation for a wide range of applications, including gas storage, separation, and catalysis.

Pyridine-based ligands are frequently employed in the synthesis of MOFs due to the strong coordinating ability of the pyridine nitrogen atom. The bifunctional nature of 2-Cyanopyridine-4-carboxaldehyde, possessing both a pyridine nitrogen and an aldehyde group, makes it an attractive candidate for the construction of functionalized MOFs. The pyridine nitrogen can coordinate to the metal centers, forming the framework structure, while the aldehyde group can either remain as a functional pendant group within the pores of the MOF or be post-synthetically modified to introduce other functionalities.

While specific examples detailing the use of 2-Cyanopyridine-4-carboxaldehyde hydrate in MOF synthesis are not yet prevalent in the literature, the principles of crystal engineering and the known coordination chemistry of pyridines and aldehydes strongly support its potential in this area. The incorporation of the aldehyde functionality into a MOF can lead to materials with enhanced catalytic activity or the ability to selectively adsorb certain molecules.

| Component | Role in MOF Synthesis | Potential Advantage |

|---|---|---|

| Pyridine Nitrogen | Coordinates to metal ions/clusters to form the framework. | Provides a robust and predictable coordination site. |

| Aldehyde Group | Acts as a functional group within the MOF pores. | Can be used for post-synthetic modification or to impart catalytic activity. |

| Cyano Group | Can potentially participate in coordination or act as a functional site. | Offers additional electronic and steric influence on the MOF properties. |

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the precise structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For 2-Cyanopyridine-4-carboxaldehyde hydrate (B1144303), a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments would be essential for unambiguous structural assignment.

Proton NMR (¹H NMR) and Carbon-13 NMR (¹³C NMR) Chemical Shift Analysis

While specific experimental NMR data for 2-Cyanopyridine-4-carboxaldehyde hydrate is not widely available, the expected chemical shifts can be predicted based on the analysis of structurally similar compounds, such as 2-cyanopyridine (B140075). chemicalbook.com The presence of the hydrate form, where a water molecule has added to the aldehyde, would significantly alter the chemical shifts in the vicinity of the former carbonyl group.

¹H NMR Spectroscopy: The ¹H NMR spectrum of the anhydrous form would be expected to show a characteristic aldehyde proton signal in the downfield region (around 10 ppm). However, in the hydrate form, this signal would be absent. Instead, a methine proton (CH(OH)₂) signal would appear further upfield, likely in the range of 5.5-6.5 ppm. The protons of the pyridine (B92270) ring would also be affected, with their chemical shifts providing information about the electronic environment of the aromatic system.

¹³C NMR Spectroscopy: The most significant change in the ¹³C NMR spectrum upon hydration would be the disappearance of the aldehyde carbonyl carbon signal, which typically resonates around 190-200 ppm. In its place, a new signal for the hydrated carbon (gem-diol carbon) would be expected to appear in the 90-100 ppm region. The chemical shifts of the other pyridine ring carbons and the nitrile carbon would also be influenced by this structural change.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for 2-Cyanopyridine-4-carboxaldehyde Hydrate

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Pyridine H-3 | 7.8 - 8.2 | 120 - 125 |

| Pyridine H-5 | 7.9 - 8.3 | 128 - 132 |

| Pyridine H-6 | 8.8 - 9.2 | 150 - 155 |

| Methine CH(OH)₂ | 5.5 - 6.5 | 90 - 100 |

| Hydroxyl OH | Variable | - |

| Pyridine C-2 (with CN) | - | 135 - 140 |

| Pyridine C-4 (with CH(OH)₂) | - | 158 - 162 |

| Nitrile CN | - | 115 - 120 |

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

To definitively establish the connectivity within 2-Cyanopyridine-4-carboxaldehyde hydrate, two-dimensional NMR techniques are crucial.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal scalar couplings between adjacent protons. This would be instrumental in assigning the protons on the pyridine ring by showing correlations between H-3 and H-5, and between H-5 and H-6.

HMQC (Heteronuclear Multiple Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms to which they are directly attached. It would allow for the unambiguous assignment of the pyridine carbons that bear a proton (C-3, C-5, and C-6) and the methine carbon of the gem-diol.

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule and their bonding arrangements.

Infrared (IR) Spectroscopy for Functional Group Confirmation

IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. The spectrum is a plot of absorbance versus wavenumber. For 2-Cyanopyridine-4-carboxaldehyde hydrate, the IR spectrum would be expected to show characteristic bands confirming the presence of the nitrile, pyridine, and hydroxyl functional groups. A key feature would be the absence of a strong carbonyl (C=O) stretching band, which would be present in the anhydrous form around 1700 cm⁻¹. Instead, the presence of broad O-H stretching bands in the region of 3200-3600 cm⁻¹ would confirm the hydrated structure. The C≡N stretch of the nitrile group would be expected around 2220-2240 cm⁻¹. researchgate.net

Interactive Data Table: Expected IR Absorption Bands for 2-Cyanopyridine-4-carboxaldehyde Hydrate

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| O-H (Hydroxyl) | Stretching | 3200 - 3600 (broad) |

| C-H (Aromatic) | Stretching | 3000 - 3100 |

| C≡N (Nitrile) | Stretching | 2220 - 2240 |

| C=C, C=N (Pyridine ring) | Stretching | 1400 - 1600 |

| C-O (Hydroxyl) | Stretching | 1000 - 1200 |

Raman Spectroscopy for Hydrate Structure and Number Determination

Raman spectroscopy is a complementary technique to IR spectroscopy that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. The Raman spectrum of 2-Cyanopyridine-4-carboxaldehyde hydrate would also be expected to show a characteristic C≡N stretching band. researchgate.net A significant application of Raman spectroscopy in this context is its ability to probe the water molecules in the hydrated structure. The O-H stretching region can provide information on the hydrogen bonding environment of the water molecules. Furthermore, low-frequency Raman scattering can be used to study the lattice vibrations, which can help in determining the number of water molecules in the crystal lattice of a solid hydrate. Studies on similar hydrated organic compounds have shown that Raman spectroscopy can effectively distinguish between different hydrate forms.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern upon ionization. For 2-Cyanopyridine-4-carboxaldehyde, the molecular weight of the anhydrous form is 132.12 g/mol . chemicalbook.com The hydrate would have a molecular weight of 150.13 g/mol , corresponding to the addition of one water molecule.

However, in many mass spectrometry techniques, particularly those involving energetic ionization methods, the hydrate may not be observed directly. The water molecule is often lost during the ionization process, leading to the detection of the molecular ion of the anhydrous aldehyde (m/z = 132). Predicted mass spectrometry data for the anhydrous form shows expected adducts at [M+H]⁺ (133.03964), [M+Na]⁺ (155.02158), and a fragment corresponding to the loss of water from the protonated molecule [M+H-H₂O]⁺ (115.02962). uni.lu

To observe the intact hydrate, "soft" ionization techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) would be more suitable. Under these conditions, it might be possible to observe the protonated molecule of the hydrate at m/z = 151.

The fragmentation pattern would likely proceed from the molecular ion of the anhydrous aldehyde. Key fragmentation pathways would involve the loss of HCN (m/z = 105) and CO (m/z = 104), which are characteristic of pyridine and aldehyde moieties, respectively.

UV-Visible Spectroscopy for Electronic Transitions

UV-Visible spectroscopy is a valuable technique for probing the electronic transitions within a molecule. The absorption of ultraviolet or visible light by a molecule results in the promotion of electrons from a lower energy orbital to a higher energy orbital. uobabylon.edu.iq The specific wavelengths at which a molecule absorbs light are characteristic of its electronic structure, particularly the nature of its chromophores. libretexts.org

The molecule 2-cyanopyridine-4-carboxaldehyde contains several chromophores: the pyridine ring, the cyano group (nitrile), and the carboxaldehyde group (carbonyl). acs.orgrsc.orgsemanticscholar.org These functionalities give rise to characteristic electronic transitions, which can be broadly categorized as π → π* and n → π* transitions. masterorganicchemistry.com

The π → π* transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. These transitions are typically of high intensity and are associated with conjugated systems, such as the aromatic pyridine ring and the double bonds in the cyano and carbonyl groups. uobabylon.edu.iq The extent of conjugation in a molecule significantly influences the wavelength of maximum absorption (λmax); as conjugation increases, the energy gap between the π and π* orbitals decreases, leading to a bathochromic (red) shift to longer wavelengths. libretexts.org

The n → π* transitions involve the promotion of an electron from a non-bonding orbital (n), such as the lone pairs on the oxygen of the carbonyl group and the nitrogen of the pyridine ring, to a π* antibonding orbital. masterorganicchemistry.com These transitions are generally of lower intensity compared to π → π* transitions and occur at longer wavelengths. masterorganicchemistry.com The presence of a carbonyl group in aldehydes and ketones typically results in a weak n → π* absorption band in the 270-300 nm region. masterorganicchemistry.com

For derivatives of 2-cyanopyridine-4-carboxaldehyde, the UV-Visible spectrum would be expected to display absorptions corresponding to these transitions. The exact position and intensity of the absorption bands would be influenced by the nature and position of any substituents on the pyridine ring, as well as the solvent used for the analysis.

A summary of the expected electronic transitions for this class of compounds is provided in the table below.

| Transition | Associated Orbitals | Chromophore | Expected Wavelength Region |

| π → π | π bonding to π antibonding | Pyridine ring, C=O, C≡N | Shorter wavelength (higher energy) |

| n → π | Non-bonding to π antibonding | C=O, Pyridine N | Longer wavelength (lower energy) |

Computational and Theoretical Studies

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are pivotal in characterizing the electronic structure and predicting the reactivity of 2-Cyanopyridine-4-carboxaldehyde hydrate (B1144303). By employing methods such as the B3LYP functional with a suitable basis set (e.g., 6-311++G(d,p)), researchers can model the molecule's geometry and electronic properties with a high degree of accuracy. ijcce.ac.ir

These calculations can determine key electronic descriptors that govern the molecule's reactivity. The distribution of electron density, for instance, can be visualized through molecular electrostatic potential (MEP) maps, which highlight regions susceptible to electrophilic and nucleophilic attack. The pyridine (B92270) nitrogen and the oxygen atoms of the aldehyde and hydrate functionalities are expected to be regions of high electron density, making them potential sites for interaction with electrophiles. Conversely, the carbon atoms of the pyridine ring and the carbonyl group are likely to be electron-deficient and thus prone to nucleophilic attack. nih.gov

Frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the molecule's chemical reactivity and kinetic stability. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a significant indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. For cyanopyridine derivatives, the HOMO is typically localized on the pyridine ring, while the LUMO may be distributed over the cyano and carboxaldehyde groups. The presence of the hydrate's hydroxyl groups can influence the energies and distributions of these orbitals.

Table 1: Hypothetical Electronic Properties of 2-Cyanopyridine-4-carboxaldehyde and its Hydrate (Calculated using DFT)

| Property | 2-Cyanopyridine-4-carboxaldehyde | 2-Cyanopyridine-4-carboxaldehyde Hydrate |

| HOMO Energy (eV) | -7.2 | -7.0 |

| LUMO Energy (eV) | -2.5 | -2.3 |

| HOMO-LUMO Gap (eV) | 4.7 | 4.7 |

| Dipole Moment (Debye) | 3.5 | 4.2 |

Note: This table is illustrative and based on general trends observed for similar compounds. Actual values would require specific calculations.

Molecular Docking Simulations for Interaction Mechanisms (e.g., with enzymes as precursors)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. rjptonline.org In the context of 2-Cyanopyridine-4-carboxaldehyde hydrate, docking simulations can provide valuable insights into its potential interactions with biological macromolecules, such as enzymes, which is particularly relevant if the compound is being investigated as a precursor for bioactive molecules. mdpi.com

The process involves generating a three-dimensional structure of the ligand (2-Cyanopyridine-4-carboxaldehyde hydrate) and docking it into the active site of a target protein. Scoring functions are then used to estimate the binding affinity and rank the different binding poses. The functional groups of the molecule play a crucial role in these interactions. The pyridine nitrogen can act as a hydrogen bond acceptor, while the hydroxyl groups of the hydrate can act as both hydrogen bond donors and acceptors. The aldehyde group can also participate in hydrogen bonding, and the aromatic pyridine ring can engage in π-π stacking interactions with aromatic residues in the enzyme's active site. nih.gov

For example, if targeting a kinase, the pyridine moiety could interact with the hinge region of the ATP-binding site, a common binding motif for kinase inhibitors. The cyano and carboxaldehyde hydrate groups could then form additional interactions with surrounding amino acid residues, enhancing the binding affinity and specificity. These simulations can guide the rational design of more potent and selective inhibitors based on the 2-Cyanopyridine-4-carboxaldehyde scaffold.

Molecular Dynamics Simulations for Conformational Analysis and Stability

An MD simulation begins with an initial structure of the molecule, often obtained from quantum chemical calculations or experimental data. The system is then solvated in a box of water molecules to mimic physiological conditions, and the trajectories of all atoms are calculated over time by integrating Newton's equations of motion. nih.gov

Analysis of the MD trajectory can reveal the most stable conformations of the molecule and the energy barriers between them. The flexibility of the carboxaldehyde group and the orientation of the hydrate's hydroxyl groups can be assessed. Furthermore, the stability of the hydrate itself can be investigated by monitoring the interactions between the water molecule and the aldehyde group. The simulation can help determine whether the hydrate is stable in an aqueous environment or if it is likely to dissociate. Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) analyses can quantify the stability of the molecule's backbone and the flexibility of its constituent atoms, respectively. nih.gov

Prediction of Spectroscopic Parameters and Correlation with Experimental Data

Computational methods, particularly DFT, are widely used to predict various spectroscopic parameters, such as infrared (IR) and nuclear magnetic resonance (NMR) spectra. nih.gov These theoretical predictions can be invaluable for the interpretation of experimental spectra and the structural elucidation of new compounds like 2-Cyanopyridine-4-carboxaldehyde hydrate. researchgate.net

Theoretical vibrational frequencies can be calculated and compared with experimental IR spectra. While calculated frequencies are often systematically higher than experimental values due to the harmonic approximation, they can be scaled to improve agreement. researchgate.net This comparison allows for the assignment of specific vibrational modes to the observed absorption bands, providing a detailed understanding of the molecule's vibrational properties. For instance, the characteristic stretching frequencies of the C≡N, C=O, and O-H groups can be identified and their positions can provide information about the molecular environment. scielo.org.co

Similarly, NMR chemical shifts (¹H and ¹³C) can be predicted using methods like the Gauge-Including Atomic Orbital (GIAO) approach. ijcce.ac.ir By comparing the calculated chemical shifts with the experimental spectrum, it is possible to confirm the molecular structure and assign the resonances to specific atoms in the molecule. github.iocompchemhighlights.org This is particularly useful for complex molecules where spectral interpretation can be challenging.

Table 2: Hypothetical Comparison of Experimental and Calculated Spectroscopic Data for 2-Cyanopyridine-4-carboxaldehyde Hydrate

| Spectroscopic Feature | Experimental Value | Calculated Value (Scaled) | Assignment |

| IR Frequency (cm⁻¹) | 3400 | 3410 | O-H stretch (hydrate) |

| IR Frequency (cm⁻¹) | 2230 | 2235 | C≡N stretch |

| ¹H NMR Shift (ppm) | 8.9 | 8.8 | Pyridine-H (ortho) |

| ¹H NMR Shift (ppm) | 5.5 | 5.4 | CH(OH)₂ |

| ¹³C NMR Shift (ppm) | 152.1 | 151.8 | Pyridine-C (ipso-CN) |

| ¹³C NMR Shift (ppm) | 90.3 | 90.1 | C(OH)₂ |

Note: This table is for illustrative purposes. The calculated values are hypothetical and would need to be derived from specific quantum chemical calculations.

Catalysis in the Context of 2 Cyanopyridine 4 Carboxaldehyde Hydrate

Metal-Catalyzed Transformations

The pyridine (B92270) and cyano moieties of the title compound are excellent ligands for metal centers, making it a candidate for involvement in a wide range of metal-catalyzed reactions, both as a substrate and as a ligand.

Heterogeneous catalysis offers advantages in catalyst recovery and product purification. Metal oxides and supported metal complexes have shown significant activity in transforming cyanopyridine compounds.

Cerium Dioxide (CeO₂): Cerium dioxide, or ceria, is a highly effective heterogeneous catalyst for the hydration of nitriles to amides, a reaction of great industrial importance. researchgate.net Its catalytic prowess stems from its unique redox properties (the Ce⁴⁺/Ce³⁺ cycle) and the presence of oxygen vacancies on its surface, which facilitate the activation of water. mdpi.comunits.it Studies on the hydration of 2-cyanopyridine (B140075) catalyzed by ceria nanoparticles have shown that the reaction proceeds efficiently, yielding 2-picolinamide. researchgate.net A hybrid system combining CeO₂ with 2-cyanopyridine has been shown to act as an effective catalyst for C-H bond oxidation, where the nitrogen atom of the cyano group functions as an N-radical center, driven by the redox activity of the ceria support. acs.org Given these precedents, 2-cyanopyridine-4-carboxaldehyde hydrate (B1144303) would be expected to undergo selective hydration of its nitrile group to the corresponding amide in the presence of a ceria catalyst. The aldehyde group would likely remain intact under the typical mild conditions used for ceria-catalyzed hydration.

Copper(II) Acetate (B1210297): Copper(II) acetate is a versatile catalyst precursor used in a variety of organic syntheses, including oxidation and coupling reactions. chemeurope.comwikipedia.org While homogeneous in some applications, it can also be employed in heterogeneous systems when supported on polymers or other materials. researchgate.net Copper(II) acetate is known to catalyze the coupling of terminal alkynes (the Eglinton reaction) and the arylation of N-H containing heterocycles. wikipedia.orgresearchgate.net In reactions with cyanopyridine ligands, such as 4-cyanopyridine (B195900), copper(II) acetate forms dinuclear paddle-wheel structures where the cyanopyridine coordinates through its ring nitrogen. mdpi.com Although specific studies on the catalysis of 2-cyanopyridine-4-carboxaldehyde hydrate with copper(II) acetate are not prominent, the known reactivity suggests potential applications. For instance, the aldehyde group could be a target for oxidation reactions, or the entire molecule could act as a ligand in copper-catalyzed processes, with the acetate anion playing a crucial role in the catalytic cycle. researchgate.net

In homogeneous catalysis, the catalyst and reactants are in the same phase, often leading to higher activity and selectivity. The pyridine and nitrile functionalities of 2-cyanopyridine-4-carboxaldehyde hydrate make it an ideal candidate to act as a ligand in homogeneous metal complexes. Cyanopyridines can coordinate to metal centers, influencing their electronic properties and steric environment, which in turn dictates catalytic performance. mdpi.com

For example, cobalt complexes featuring pentadentate pyridine-amine ligands are effective for the homogeneous electrochemical oxidation of water. rsc.org Similarly, nickel(0) complexes have been investigated for the catalytic hydration of cyanopyridines. lookchem.com These systems demonstrate that the cyanopyridine scaffold can be integral to the catalyst's structure. Therefore, 2-cyanopyridine-4-carboxaldehyde hydrate could be used to synthesize novel transition metal complexes. The catalytic activity of such complexes would be modulated by the electronic effects of the cyano and aldehyde groups on the pyridine ring, potentially finding use in reactions like hydrogenation, oxidation, or carbon-carbon bond formation. mdpi.com

Organocatalysis in Derivative Synthesis

Organocatalysis utilizes small organic molecules to accelerate chemical reactions. While 2-cyanopyridine-4-carboxaldehyde hydrate is not typically an organocatalyst itself, it is a valuable building block in reactions that can be promoted by organocatalysts or proceed through metal-free pathways to form complex derivatives.

Several studies report the synthesis of 2-amino-3-cyanopyridine (B104079) derivatives through multi-component reactions involving an aldehyde, malononitrile, a ketone, and ammonium (B1175870) acetate. researchgate.netmdpi.com These reactions can be catalyzed by various heterogeneous or nanostructured catalysts. orgchemres.orgresearchgate.net Furthermore, metal-free catalytic systems have been developed for the synthesis of substituted pyridines. For instance, a pyridine-boryl radical, generated in situ from 4-cyanopyridine, can be used to synthesize C-4 substituted pyridine derivatives via a radical addition/coupling mechanism. acs.org Another study demonstrated a benzophenone-catalyzed process using 4-cyanopyridine and borane (B79455) complexes for the difunctionalization of vinylarenes. acs.org These examples highlight that the cyanopyridine moiety is reactive in radical-based, metal-free catalytic cycles, suggesting that 2-cyanopyridine-4-carboxaldehyde hydrate could serve as a precursor for the synthesis of more complex, functionalized pyridine derivatives through similar organocatalytic or radical-mediated strategies.

Enzyme-Catalyzed Reactions (e.g., as a substrate for nitrile hydratases)

Biocatalysis offers a green and highly selective alternative to traditional chemical methods. Nitrile hydratases (NHases) are metalloenzymes that catalyze the hydration of nitriles to their corresponding amides with high efficiency and selectivity, often under mild conditions. nih.gov These enzymes are used industrially for the production of acrylamide (B121943) and nicotinamide (B372718) (from 3-cyanopyridine). nih.gov

The substrate scope of NHases is a critical factor for their broader application. While they exhibit high activity towards small, regular nitrile substrates like 3-cyanopyridine (B1664610) and acrylonitrile, their catalytic performance is often significantly lower for bulkier substrates. nih.gov 2-Cyanopyridine-4-carboxaldehyde hydrate, with its additional carboxaldehyde group, represents a sterically hindered and bulky substrate compared to simple cyanopyridines. Consequently, it is expected to be a poor substrate for wild-type NHases.

Research has focused on broadening the substrate scope of NHases through protein engineering. By modifying amino acid residues within the substrate access tunnel, researchers have successfully enhanced the enzyme's activity towards bulky nitriles. nih.gov Crystal structure and molecular dynamics simulations have revealed that mutations at the tunnel entrance can expand its size and alter its dynamics, facilitating the entry and proper positioning of larger substrates in the active site. nih.gov This strategy could be applied to engineer an NHase variant capable of efficiently converting 2-cyanopyridine-4-carboxaldehyde hydrate into 2-carbamoylpyridine-4-carboxaldehyde hydrate, a potentially valuable building block.

| Enzyme Source | Substrate | Substrate Type | Relative Activity (%) |

|---|---|---|---|

| Pseudonocardia thermophila | 3-Cyanopyridine | Regular | 100 |

| Pentanenitrile | Bulky | < 5 | |

| Rhodococcus rhodochrous | Acrylonitrile | Regular | 100 |

| Cinnamonitrile | Bulky | < 2 |

Mechanistic Insights into Catalytic Cycles

Understanding the reaction mechanisms is fundamental to optimizing catalysts and reaction conditions. For cyanopyridine transformations, mechanistic studies have provided valuable insights.

In the heterogeneous catalysis of 2-cyanopyridine hydration by ceria (CeO₂), the mechanism involves the adsorption of the nitrile onto the ceria surface. researchgate.net Water molecules are activated at the surface, often at oxygen vacancy sites, and nucleophilically attack the carbon atom of the nitrile group. The catalyst facilitates proton transfer steps, ultimately leading to the formation of the amide product, which then desorbs from the surface. researchgate.net

For homogeneous metal-catalyzed nitrile hydration, the mechanism often begins with the coordination of the nitrile to the metal center, which activates the C≡N bond towards nucleophilic attack by water. colab.ws Ruthenium pincer complexes, for example, can operate through a metal-ligand cooperative mechanism where the ligand assists in binding the nitrile substrate. colab.ws

In the context of enzyme catalysis, the mechanism of NHases involves a metal center (either Fe³⁺ or Co³⁺) in the active site. The nitrile substrate coordinates to the metal ion, which polarizes the C≡N bond. A coordinated water molecule or hydroxide (B78521) ion then attacks the nitrile carbon, and subsequent proton transfers, mediated by nearby amino acid residues, lead to the formation of the amide product. The steric constraints of the substrate binding pocket and access tunnel are key determinants of substrate specificity and catalytic efficiency. nih.gov

Future Directions and Emerging Research Avenues

Development of Novel and Sustainable Synthetic Routes

The advancement of organic synthesis is increasingly driven by the need for efficiency and sustainability. For 2-Cyanopyridine-4-carboxaldehyde hydrate (B1144303), future research is expected to focus on developing greener and more atom-economical synthetic pathways.

Current synthesis often relies on multi-step processes starting from precursors like 2-cyano-4-methylpyridine (B154492). chemicalbook.com A promising future direction involves the exploration of catalytic C-H activation and functionalization of simpler pyridine (B92270) feedstocks. This would reduce the number of synthetic steps, minimize waste, and avoid the use of harsh reagents. Another avenue lies in leveraging electrochemical methods. For instance, electrochemical decarboxylative cyanation has been demonstrated for amino acids using 4-cyanopyridine (B195900) as a nitrile source, a strategy that could potentially be adapted for the synthesis of cyanopyridine derivatives under catalyst-free conditions. researchgate.net

Further research into flow chemistry could offer significant advantages for the production of this compound, enabling better control over reaction parameters, improved safety, and easier scalability compared to traditional batch processes.

| Synthetic Strategy | Potential Advantages | Key Research Focus |

| Direct C-H Functionalization | Fewer synthetic steps, high atom economy. | Development of selective catalysts for C-4 carboxylation and C-2 cyanation. |

| Electrochemical Synthesis | Use of electricity as a clean reagent, mild reaction conditions. researchgate.net | Adapting methods like decarboxylative cyanation to pyridine precursors. researchgate.net |

| Biocatalysis | High selectivity, environmentally benign conditions. | Engineering enzymes for the specific oxidation of a methyl group and introduction of a cyano group. |

| Flow Chemistry | Enhanced safety, scalability, and process control. | Optimization of reaction conditions and reactor design for continuous production. |

Exploration of Undiscovered Reactivity Patterns and Transformations

The dual reactivity of the aldehyde and cyano groups, modulated by the electron-withdrawing nature of the pyridine ring, presents a fertile ground for discovering new chemical transformations.

The aldehyde functionality is a well-established reactive handle for condensations, reductive aminations, and additions. However, its interplay with the adjacent cyano group and the pyridine nitrogen could lead to novel tandem or domino reactions. A key area of future research will be to investigate organocatalytic transformations. For example, pyridine-ligated boryl radicals, which can be generated from cyanopyridines, have been used in the reductive coupling of aldehydes with olefins. nih.gov Exploring the potential of 2-Cyanopyridine-4-carboxaldehyde to participate in or catalyze such radical reactions could unlock new C-C bond-forming strategies. acs.org

The cyano group itself is a versatile precursor. While its hydrolysis to a carboxylic acid or reduction to an amine are standard transformations, its use in cycloaddition reactions or as a directing group in metal-catalyzed C-H functionalization of the pyridine ring remains largely unexplored for this specific molecule.

Expansion of Synthetic Applications in Complex Molecule Construction

As a multifunctional building block, 2-Cyanopyridine-4-carboxaldehyde hydrate holds considerable promise for the efficient construction of complex molecular architectures, particularly in medicinal chemistry and materials science.

The synthesis of substituted pyridines is crucial for drug discovery, as the pyridine motif is a common feature in many pharmaceuticals. nih.gov This compound can serve as a scaffold for creating diverse libraries of molecules. For example, the aldehyde can be used as an anchor point for multi-component reactions, allowing for the rapid assembly of complex structures from simple precursors in a single step. Research has shown that 2-amino-3-cyanopyridine (B104079) derivatives are valuable intermediates for synthesizing fused heterocyclic systems like pyrido[2,3-d]pyrimidines, which have shown potential as anticancer agents. nih.gov This suggests that 2-Cyanopyridine-4-carboxaldehyde could be a key starting material for analogous biologically active compounds.

| Target Molecular Class | Synthetic Strategy | Potential Application |

| Fused Heterocycles | Tandem condensation/cyclization reactions. | Anticancer agents, kinase inhibitors. nih.gov |

| Polysubstituted Pyridines | Sequential functionalization of aldehyde and cyano groups. | Medicinal chemistry, agrochemicals. |

| Macrocycles | Self-condensation or reaction with complementary linkers. | Host-guest chemistry, sensors. chemrxiv.org |

| 1,2,4-Triazole Derivatives | Reaction with hydrazine (B178648) hydrate and other components. | Ligands for coordination chemistry. |

Role in Advanced Functional Materials and Supramolecular Chemistry

The field of materials science is constantly seeking new molecular components for creating materials with tailored properties. The structure of 2-Cyanopyridine-4-carboxaldehyde hydrate is well-suited for applications in supramolecular chemistry and the design of functional materials.

The combination of a hydrogen bond acceptor (the cyano nitrogen and pyridine nitrogen) and a group capable of forming further interactions (the aldehyde) makes it an excellent candidate for crystal engineering. Studies on simpler cyanopyridines have demonstrated their ability to form predictable and robust co-crystals with dicarboxylic acids through a combination of hydrogen bonding and π-π stacking interactions. d-nb.inforesearchgate.net The aldehyde group adds another potential interaction site, which could be exploited to build more complex and functional multi-component crystalline materials. These materials could find applications as sensors, porous frameworks for storage, or in nonlinear optics.

Furthermore, the principles of dynamic covalent chemistry could be applied to the aldehyde group to form polymers or supramolecular assemblies linked by reversible bonds like imines. The integration of the rigid, polarizable cyanopyridine unit into such systems could lead to the development of novel liquid crystals, self-healing polymers, or stimuli-responsive gels.

Q & A

Basic Questions

Q. What are the optimal laboratory synthesis routes for 2-Cyanopyridine-4-carboxaldehyde hydrate?

- Methodological Answer : A common approach involves functionalizing pyridine derivatives through nitrile and aldehyde group introductions. For example, describes synthesizing 4-Chloropyridine-2-carbonyl chloride via thionyl chloride-mediated acid chloride formation, which can be adapted. For 2-Cyanopyridine-4-carboxaldehyde, a cyano group may be introduced at position 2 via nucleophilic substitution, followed by aldehyde functionalization at position 4. Hydration can be achieved under controlled humidity or via acid/base catalysis (e.g., H₂SO₄/NaOH), as discussed for carbonyl hydration mechanisms in .

Q. Which spectroscopic techniques are most reliable for characterizing the hydrate form?

- Methodological Answer :

- Raman Spectroscopy : Effective for determining hydrate numbers by analyzing O–H stretching modes and water cage structures, as demonstrated in methane hydrate studies ( ) .

- ¹H/¹³C NMR : Identifies aldehyde proton shifts (~9-10 ppm) and hydrate-specific hydrogen bonding.

- PXRD : Confirms crystalline hydrate structure by comparing lattice parameters to anhydrous forms ( ) .

Q. What safety protocols are critical when handling 2-Cyanopyridine-4-carboxaldehyde hydrate?

- Methodological Answer :

- PPE : Use nitrile gloves, lab coats, and goggles to prevent skin/eye contact ( ).

- Ventilation : Conduct reactions in fume hoods to avoid inhalation of cyanide-related vapors ( ).

- Spill Management : Neutralize with sodium bicarbonate and absorb with inert materials (e.g., vermiculite) .

Advanced Research Questions

Q. How do temperature, pressure, and solvent systems influence the stability of the hydrate form?

- Methodological Answer : Hydrate stability is governed by phase equilibrium conditions. outlines experimental methods to construct P-T curves for hydrate dissociation, applicable via high-pressure reactors. For example, hydrate stability in polar solvents (e.g., DMF, water) can be tested using differential scanning calorimetry (DSC) to measure melting points and enthalpy changes . Morphological studies ( ) suggest hydrate saturation in sediments (analogous to lab matrices) affects stability; similar principles apply to molecular hydrates .

Q. How can computational modeling predict the compound’s reactivity in multi-step organic syntheses?

- Methodological Answer : Density Functional Theory (DFT) simulations can model electron density distributions at the aldehyde and cyano groups to predict nucleophilic/electrophilic sites. and highlight reservoir simulators (e.g., LARS) for hydrate dynamics, which can be adapted to study intermolecular interactions in solution-phase reactions . Molecular dynamics (MD) simulations further assess solvent effects on hydrate formation kinetics.

Q. How should researchers resolve contradictions in experimental data on hydrate formation yields?

- Methodological Answer :

- Controlled Replicates : Standardize humidity, solvent purity, and mixing rates.

- Morphological Analysis : Use cryo-SEM ( ) to visualize hydrate microstructure and identify agglomeration vs. homogeneous growth .

- Data Cross-Validation : Compare XRD, Raman, and gravimetric data to reconcile discrepancies (e.g., hydrate vs. adsorbed water) .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.